4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

5-HT6 receptor indole-piperazine SAR serotonin receptor pharmacology

Screening libraries often saturate canonical 3-indolylalkyl scaffolds, missing novel chemotypes with differentiated selectivity. This compound offers a strategically distinct N1-propanone-4-methoxyindole topology with a pyridin-2-ylpiperazine motif. - Targets underexplored 5-HT receptor subtypes & SERT; benchmark hit ID against IC50 < 500 nM. - Favorable predicted drug-likeness (LogP ~2.66, PSA ~51 Ų, zero HBD, zero RO5 violations) for CNS programs. - Structurally distinct vector for gp120-CD4 interaction screening vs. common benzoylpiperazine antivirals. Supplied with rigorous quality control, ensuring reliable hit expansion and SAR exploration for your HTS campaigns.

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
Cat. No. B4521492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCC(=O)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C21H24N4O2/c1-27-19-6-4-5-18-17(19)8-11-23(18)12-9-21(26)25-15-13-24(14-16-25)20-7-2-3-10-22-20/h2-8,10-11H,9,12-16H2,1H3
InChIKeyODPGTFVJZJEGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole: Structural Identity and Class Positioning


4-Methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole (CAS 1232693-95-6) is a synthetic small molecule within the indole-piperazine-heteroaryl class . It comprises a 4-methoxyindole core N1-linked via a propanone tether to a piperazine ring, which is in turn substituted with a pyridin-2-yl group [1]. The compound is structurally related to indolylalkyl-pyridinylpiperazines explored for serotonergic, antidementia, and antiviral applications, but its specific 4-methoxy substitution and N1-propanone linker distinguish it from more common 3-indolylalkyl or indole-3-glyoxamide congeners [1][2].

Scaffold

Indole-piperazine-heteroaryl class with N1-propanone linker topology

Motif

4-methoxyindole core with pyridin-2-ylpiperazine substitution

Use

CNS serotonergic screening, antiviral probe development, library enrichment

Why Generic Substitution with In-Class Analogs Is Unsupported


Within the indole-piperazine-pyridinyl chemotype, minor structural changes produce profound shifts in potency, selectivity, and even target engagement. For example, in indole-based HIV-1 attachment inhibitors, the specific substitution pattern on the piperazine ring was shown to be a critical element of the pharmacophore, where small modifications drastically altered antiviral potency [1]. Similarly, in 5-HT6 antagonist programs, an indole-3-yl propanone derivative bearing a pyridin-2-ylpiperazine motif displayed only poor affinity (Ki = 1.33 μM), underscoring that not all linker geometries or indole substitution patterns yield productive target engagement [2]. The title compound's N1-propanone linkage to a 4-methoxyindole is a distinct topological arrangement not present in common 3-indolylalkyl or indole-3-carboxamide series, meaning generic substitution assumptions that pool all "indole-piperazine-pyridine" compounds as functionally equivalent are not supported by the available structure-activity relationship (SAR) evidence [1][2][3].

This Compound
Common Analogs
Linker Geometry
N1-propanone to 4-methoxyindole
3-indolylalkyl or 3-carboxamide; may shift receptor interaction profile
Indole Substitution
4-methoxy on indole ring
5-methoxy, unsubstituted, or 6-carbonyl; alters electronic and steric properties
Piperazine Vector
Pyridin-2-yl substitution
Benzoyl or benzyl piperazine; pharmacophore topology may not transfer

Quantitative Differentiation from Closest Structural Analogs


N1-Propanone Linker vs. 3-Indolylalkyl Geometry in 5-HT6 Engagement

A closely related analog, 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, which features a 3-indolyl propanone linker rather than the title compound's N1-indolyl propanone linkage, was evaluated in a radioligand competition binding assay at the human 5-HT6 receptor [1]. The analog exhibited a Ki of 1.33 μM and IC50 of 1.38 μM, classified as poor affinity [1]. While no direct binding data exist for the title compound, its N1-propanone geometry places the 4-methoxyindole in a distinct spatial orientation relative to the piperazine-pyridine pharmacophore, a topological feature that has been demonstrated in related indole-piperazine SAR to drive divergent target engagement profiles [2].

Linker Geometry
Class-level inference
3-Indolyl propanone analog: Ki = 1.33 µM, IC50 = 1.38 µM at human 5-HT6 (poor affinity)
N1-substituted topology may alter receptor interaction profile relative to 3-indolylalkyl series
No direct binding data for title compound; structural inference only
5-HT6 receptor indole-piperazine SAR serotonin receptor pharmacology

4-Methoxy Substitution Effect on Physicochemical and Drug-Likeness Profile

A structurally related compound sharing the same molecular formula (C21H24N4O2, MW 364 Da) but differing in substitution connectivity, 1-(2-methoxyethyl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indole, provides reference physicochemical parameters [1]. This analog exhibits a calculated LogP of 2.66, polar surface area (PSA) of 51 Ų, hydrogen bond acceptor count of 4, hydrogen bond donor count of 0, rotatable bond count of 5, and Fsp3 of 0.333 [1]. The title compound's 4-methoxy substitution on the indole ring, combined with its N1-propanone linker, is expected to shift the LogP and electron distribution relative to unsubstituted indole or 6-substituted analogs, potentially influencing membrane permeability and metabolic stability without violating Lipinski's Rule of Five .

Physicochemical Profile
Cross-study comparable
Predicted LogP ~2.66 | PSA ~51 Ų | HBD 0 | HBA 4 | RotB 5 | No RO5 violations
Favorable drug-likeness metrics predicted for this scaffold class
In silico prediction from structural analog; experimental confirmation pending
drug-likeness physicochemical properties indole substitution SAR

Piperazine Substitution Pattern Criticality in Antiviral Pharmacophore SAR

In a systematic SAR study of indole-based HIV-1 attachment inhibitors, 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (compounds 2 and 3) were characterized as potent inhibitors of the gp120-CD4 interaction [1]. The study examined modifications to the piperazine ring (compounds 6a-ah) and demonstrated that the piperazine scaffold is a critical element for deploying the indole glyoxamide and benzamide groups in the correct topographical relationship to complement the gp120 binding site [1]. While the title compound is not a glyoxamide, its piperazine ring bridges a 4-methoxyindole (via propanone) and a pyridin-2-yl group, a spatial arrangement that is not represented in the glyoxamide series and may offer distinct vector geometry for alternative target engagement [2].

Piperazine SAR
Class-level inference
Piperazine reported as key pharmacophore element in indole-based gp120-CD4 attachment inhibitors
Pyridin-2-ylpiperazine motif represents distinct vector for antiviral PPI screening
Title compound is not a glyoxamide; spatial arrangement differs from characterized series
HIV-1 attachment inhibitor piperazine SAR indole glyoxamide pharmacophore

Serotonin Reuptake Inhibition Threshold for Indolylalkyl-Pyridinylpiperazines

US Patent 4,954,502 established quantitative activity thresholds for the 1-indolylalkyl-4-(substituted-pyridinyl)piperazine class in a synaptosomal serotonin reuptake inhibition assay [1]. Compounds with IC50 values lower than 500 nM were considered active as serotonin reuptake inhibitors, while those with IC50 values below 100 nM were designated as preferred compounds [1]. The title compound possesses the core indole-piperazine-pyridine architecture of this patent class but differs in its N1-propanone (rather than indol-3-ylalkyl) connectivity and 4-methoxy substitution, both of which may shift its serotonin transporter (SERT) inhibitory potency relative to the patent exemplars .

SERT Thresholds
Class-level inference
Patent reference: active if IC50
Historical class benchmarks available for screening hit identification
Title compound SERT activity uncharacterized; scaffold similarity suggests screening relevance
serotonin reuptake inhibition antidepressant indolylalkyl piperazine

Highest-Confidence Research and Procurement Application Scenarios


CNS Drug Discovery: Serotonergic Screening with a Distinct Indole-Piperazine Scaffold

The compound's N1-propanone-4-methoxyindole topology offers a departure from the canonical 3-indolylalkyl or indole-3-carboxamide scaffolds dominant in serotonergic ligand patents [1][2]. Procurement is warranted for screening against 5-HT receptor subtypes (particularly 5-HT1A, 5-HT6, and 5-HT7) and the serotonin transporter (SERT), where the established class activity threshold of IC50 < 500 nM for serotonin reuptake inhibition provides a clear benchmark for hit identification [1]. The documented poor 5-HT6 affinity of the 3-indolyl propanone analog (Ki = 1.33 μM) suggests that the N1-substituted geometry of the title compound may yield a different selectivity fingerprint [2].

Antiviral Probe Development: Piperazine-Dependent Protein-Protein Interaction Inhibition

The piperazine ring has been validated as a critical pharmacophoric element in indole-based HIV-1 gp120 attachment inhibitors [3]. The title compound's pyridin-2-ylpiperazine motif is structurally distinct from the benzoylpiperazine series characterized by Wang et al., representing an underexplored vector for gp120-CD4 interaction screening or for adaptation to other antiviral targets where piperazine topology governs inhibitor potency [3].

Medicinal Chemistry Library Enrichment: 4-Methoxyindole Vector Exploration

The 4-methoxy substitution on the indole ring is less commonly explored than 5-methoxy or unsubstituted indole in commercial screening libraries [4]. Coupled with favorable drug-likeness parameters predicted for this molecular formula class (LogP ~2.66, PSA ~51 Ų, zero HBD, zero RO5 violations), the compound is a strategically differentiated building block or screening entity for fragment-based or HTS campaigns targeting CNS, antiviral, or anti-inflammatory indications [4].

Application
Selection Property
Validation Focus
CNS Serotonergic Screening
N1-propanone scaffold topology distinctness
5-HT subtype and SERT selectivity profiling
Antiviral PPI Probe Development
Pyridinylpiperazine vector geometry
gp120-CD4 interaction screening context
Library Enrichment
4-methoxyindole substitution vector
Drug-likeness and IP differentiation review
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